[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride
Overview
Description
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a triazole moiety and a methyl group, making it a unique structure for research and industrial purposes.
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies . They have also been used in the formation of dendritic and polymeric networks .
Mode of Action
These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives have been shown to interact with a wide range of biological targets and pathways .
Pharmacokinetics
1,2,4-triazole derivatives in general have been shown to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring is introduced via a cyclization reaction, often using azide and alkyne precursors under copper-catalyzed conditions.
Methylation: The methyl group is added through a methylation reaction, typically using methyl iodide or a similar reagent.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine: The base compound without the dihydrochloride salt form.
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanol: A hydroxylated derivative.
[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanone: A ketone derivative.
Uniqueness
The uniqueness of [6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride lies in its specific structure, which combines a pyridine ring, a triazole moiety, and a methyl group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-7-2-3-8(4-10)9(13-7)14-6-11-5-12-14;;/h2-3,5-6H,4,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXCFAADVVWWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)N2C=NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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